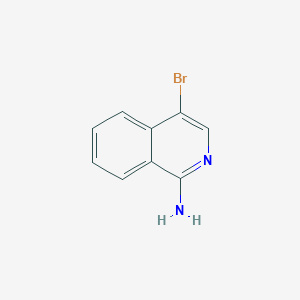

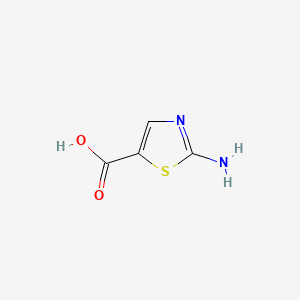

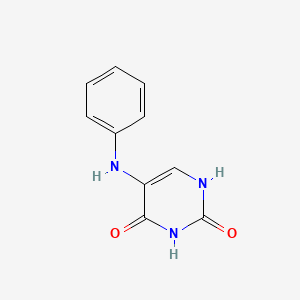

5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide

Descripción general

Descripción

Synthesis Analysis

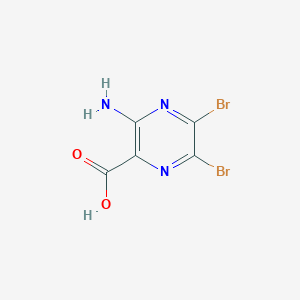

The synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide and its derivatives involves novel and efficient routes that allow for versatile modifications of the pyrazole core. For instance, a method for preparing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides demonstrates the adaptability of pyrazole synthesis via a selective Sandmeyer reaction, showcasing the compound's potential as a valuable synthetic intermediate (Bobko et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including this compound, often features significant intramolecular hydrogen bonding and can exhibit diverse conformational properties depending on substituent variations. Crystallography studies on similar compounds provide insights into their molecular geometries, indicating the importance of substituent effects on structural configurations and stability (Banerjee et al., 1999).

Chemical Reactions and Properties

Pyrazole derivatives, including this compound, participate in various chemical reactions that lead to pharmacologically active compounds. For example, their reaction with acetylacetone and arylidenemalononitriles yields pyrazolo[1,5-a]pyrimidine derivatives, showcasing their versatility in heterocyclic chemistry and potential for generating compounds with antitumor activities (Hafez et al., 2013).

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Agent

- Antimicrobial and Anticancer Activity: Derivatives of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than the reference drug doxorubicin, and most of the synthesized compounds exhibited good to excellent antimicrobial activity (Hafez et al., 2016).

Antitumor Activities

- Synthesis and Antitumor Activity: Pyrazolopyrimidines and Schiff bases derived from 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamides have been synthesized and screened for in vitro antitumor activities against different human cancer cell lines. The structure-activity relationship was also discussed (Hafez et al., 2013).

Synthesis and Characterization for Cytotoxicity

- Cytotoxicity Studies: New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Insecticidal Activities

- Novel Insecticides: A series of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized. Some compounds exhibited good insecticidal activities against various lepidopteran and dipterous pests, suggesting their potential as alternative insecticides for agriculture pest management (Wu et al., 2017).

Synthesis for Antiobesity Activity

- Antiobesity Activity: Diaryl dihydropyrazole-3-carboxamides, analogues of this compound, have been synthesized and evaluated for appetite suppression and body weight reduction in animal models. These compounds showed significant body weight reduction in vivo, attributed to CB1 antagonistic activity (Srivastava et al., 2007).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mecanismo De Acción

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Análisis Bioquímico

Biochemical Properties

5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with inorganic pyrophosphatase, an enzyme involved in the hydrolysis of pyrophosphate to inorganic phosphate . This interaction is crucial as it can influence various metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These changes can have significant implications for cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with inorganic pyrophosphatase results in the inhibition of the enzyme’s activity, thereby affecting the hydrolysis of pyrophosphate . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under specific conditions, while in vivo studies have highlighted its long-term effects on cellular function . These studies are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, toxic or adverse effects have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, its interaction with inorganic pyrophosphatase affects the hydrolysis of pyrophosphate, thereby influencing various metabolic processes . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These processes are essential for ensuring the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the modulation of cellular processes.

Propiedades

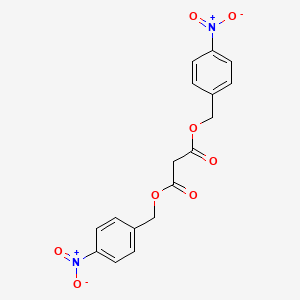

IUPAC Name |

5-amino-1-(4-chlorophenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWCNFGTSPQNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279188 | |

| Record name | 5-amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50427-79-7 | |

| Record name | 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50427-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 11601 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050427797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)